molecular formula C13H13BrN2O2 B282372 (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one

(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one

Cat. No. B282372
M. Wt: 309.16 g/mol
InChI Key: YTHXNNJEVHNHEK-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one, also known as BPIP, is a compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. BPIP has been identified as a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose metabolism.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other key signaling molecules in the insulin pathway, leading to the suppression of glucose uptake and metabolism. By inhibiting PTP1B, (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one enhances insulin signaling and promotes glucose uptake, which could improve insulin sensitivity and glycemic control in diabetic patients. (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one also inhibits the activity of Src, which is a key player in the development and progression of cancer.
Biochemical and Physiological Effects:
(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces body weight and adiposity in obese mice, indicating its potential as an anti-obesity agent. (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been found to induce apoptosis in cancer cells by inhibiting the activity of Src and other oncogenic proteins. Additionally, (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been shown to have anti-inflammatory and neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one is a relatively stable and easy to synthesize compound, which makes it suitable for laboratory experiments. Its potent inhibitory activity against PTP1B and Src also makes it a valuable tool for studying the insulin signaling pathway and cancer biology. However, (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has some limitations, such as its poor solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetic properties. (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one also has some off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one. One area of interest is the development of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one analogs with improved pharmacokinetic properties and selectivity for PTP1B and Src. Another direction is the investigation of the potential therapeutic applications of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one in other diseases, such as neurodegenerative disorders and inflammatory conditions. Furthermore, the elucidation of the molecular mechanisms underlying the anti-cancer effects of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one could lead to the development of novel cancer therapies.

Synthesis Methods

The synthesis of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one involves the condensation of 4-bromobenzaldehyde and 6-methylpiperazine-2,3-dione in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The yield of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.

Scientific Research Applications

(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and cancer. The inhibition of PTP1B by (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one leads to the activation of insulin signaling and the enhancement of glucose uptake, which could be beneficial for the management of type 2 diabetes. (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the oncogenic protein tyrosine kinase Src. Additionally, (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one has been found to have anti-inflammatory and neuroprotective effects, which could be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one

InChI

InChI=1S/C13H13BrN2O2/c1-8-7-15-11(13(18)16-8)6-12(17)9-2-4-10(14)5-3-9/h2-6,8,15H,7H2,1H3,(H,16,18)/b11-6+

InChI Key

YTHXNNJEVHNHEK-IZZDOVSWSA-N

Isomeric SMILES

CC1CN/C(=C/C(=O)C2=CC=C(C=C2)Br)/C(=O)N1

SMILES

CC1CNC(=CC(=O)C2=CC=C(C=C2)Br)C(=O)N1

Canonical SMILES

CC1CNC(=CC(=O)C2=CC=C(C=C2)Br)C(=O)N1

Origin of Product

United States

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